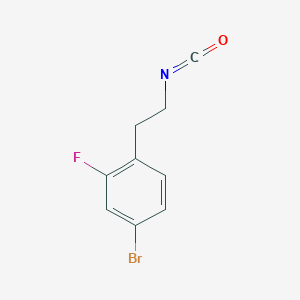
4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene
Vue d'ensemble
Description
4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene is a chemical compound with the molecular formula C9H7BrFNO . It is used in various chemical reactions and has several properties that make it useful in a variety of applications .
Molecular Structure Analysis
The 4-bromo-1-fluoro-2-(2-isocyanatoethyl)benzene molecule contains a total of 20 bond(s). There are 13 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), and 1 six-membered ring(s) .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene are not detailed in the searched resources, similar compounds like 4-Bromofluorobenzene are known to be standard substrates for cross-coupling reactions .Applications De Recherche Scientifique
Pharmaceutical Research
This compound is utilized in the pharmaceutical industry for the synthesis of complex molecules. Its isocyanatoethyl group can act as a reactive intermediate, allowing for the creation of various pharmacologically active structures. For instance, it can be used to develop new classes of anti-inflammatory agents .
Agrochemical Synthesis
In agrochemistry, “4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene” serves as a precursor for the synthesis of herbicides and pesticides. Its bromine and fluorine atoms can be strategically replaced or incorporated into larger molecules to enhance their activity against pests .
Material Science
The compound’s unique structure makes it valuable in the field of material science, particularly in the development of novel polymers. The isocyanatoethyl group can react with polyols to form polyurethanes, which are used in coatings, adhesives, and foams .
Organic Synthesis
As a building block in organic synthesis, this compound is employed in cross-coupling reactions to create complex organic frameworks. It is particularly useful in the synthesis of biaryls, which are core structures in many organic compounds .
Catalysis
In catalytic processes, “4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene” can be used to facilitate various chemical reactions. Its ability to act as a ligand for transition metals allows it to be part of catalytic systems that can accelerate reactions such as hydrogenation and oxidation .
Analytical Chemistry
This compound is also significant in analytical chemistry, where it can be used as a standard or reference material in chromatography and mass spectrometry. Its unique mass and fragmentation pattern make it suitable for identifying and quantifying similar compounds .
Biological Research
In biological research, the compound can be tagged with fluorescent markers or other probes to study biological processes. It can be incorporated into peptides or nucleotides to observe their interaction with enzymes or receptors .
Environmental Science
Lastly, “4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene” can be used in environmental science to study the degradation of organic pollutants. Its halogenated structure allows it to serve as a model compound for understanding the breakdown of similar environmental contaminants .
Propriétés
IUPAC Name |
4-bromo-2-fluoro-1-(2-isocyanatoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO/c10-8-2-1-7(9(11)5-8)3-4-12-6-13/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBICGUUADFYNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




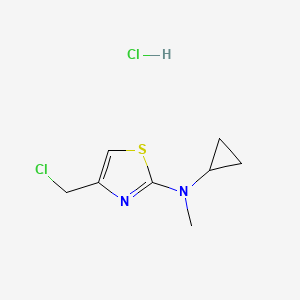
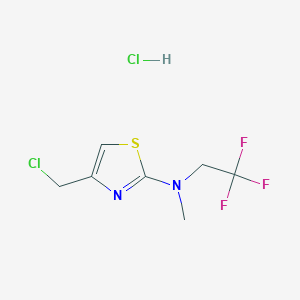
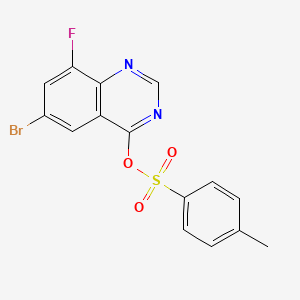
![3-[(Dimethylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1378023.png)



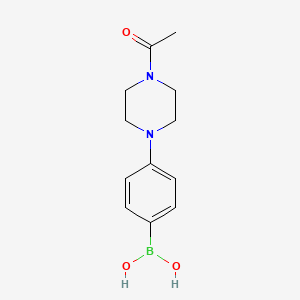
![6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1378037.png)
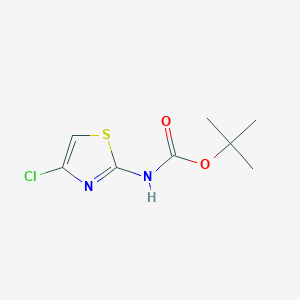
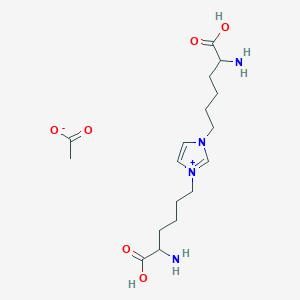
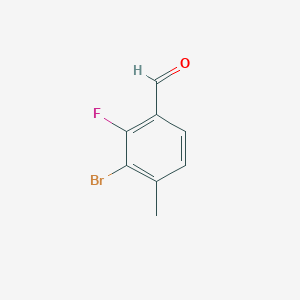
![7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1378041.png)